molecular formula C14H19N5O2 B2642270 1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea CAS No. 2034511-32-3

1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

Cat. No.: B2642270
CAS No.: 2034511-32-3
M. Wt: 289.339
InChI Key: LGEPSICBQHPDRD-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyethyl group, a pyridinyl group, and a pyrazolyl group, all linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrazole derivative.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is typically introduced via an alkylation reaction using methoxyethyl halides.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or methoxyethyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Material Science: The compound’s properties may be explored for use in the development of new materials, such as polymers or coatings with specific functionalities.

    Biological Studies: It can be used as a probe or tool in biological research to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methyl)urea: Similar structure with a different position of the pyridinyl group.

    1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methyl)urea: Similar structure with a different position of the pyridinyl group.

    1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methyl)urea: Similar structure with a different position of the pyrazolyl group.

Uniqueness

1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different reactivity, binding affinity, and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-19-12(10-17-14(20)16-6-7-21-2)8-13(18-19)11-4-3-5-15-9-11/h3-5,8-9H,6-7,10H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEPSICBQHPDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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